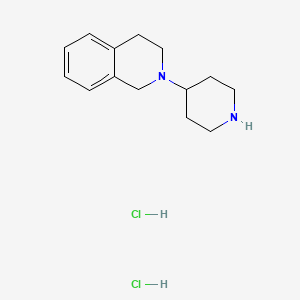

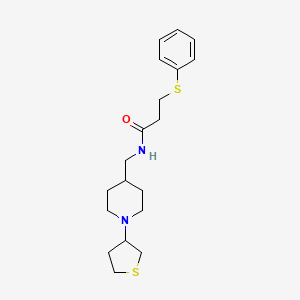

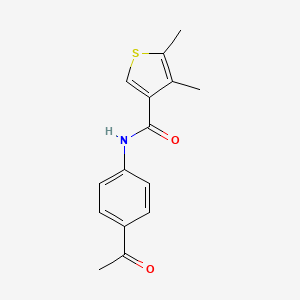

![molecular formula C16H16ClN3OS B2511586 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride CAS No. 475633-03-5](/img/structure/B2511586.png)

2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride” is a complex organic compound. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This type of compound is a key structure in many pharmaceuticals and therapeutic drugs .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzimidazole moiety and the p-tolyl group. The structure of similar compounds has been characterized using techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .

Scientific Research Applications

Antitumor Activity

The compound’s structural features make it a promising candidate for antitumor research. Several studies have investigated its potential as an antitumor agent. For instance, novel derivatives of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline have been synthesized and evaluated for their inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 . These findings suggest that this compound could play a crucial role in cancer therapy.

Antimicrobial Properties

Researchers have explored the antimicrobial potential of 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride. In one study, the compound was synthesized via a reaction with polyphosphoric acid, resulting in 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid. Although the specific antimicrobial activity was not detailed, this work highlights its relevance in combating microbial infections .

Functional Materials and Catalysis

Imidazoles are versatile building blocks for functional materials. Researchers have explored their use in various applications, including catalysis. While direct studies on this specific compound are limited, its imidazole moiety suggests potential catalytic applications. Imidazoles can serve as ligands in transition metal-catalyzed reactions, making them valuable in synthetic chemistry and material science .

Solar Cell Dyes and Optical Applications

Imidazoles have gained attention in the field of solar cell technology. Although not directly studied for this compound, its structural similarity to imidazole derivatives suggests possible applications as dyes for solar cells. These dyes absorb light and facilitate electron transfer, enhancing solar cell efficiency .

Pharmaceutical Research

Given the compound’s resemblance to benzimidazole derivatives, it may find applications in pharmaceutical research. Benzimidazoles are known for their diverse pharmacological activities, including antiviral, antiparasitic, and anti-inflammatory effects. Further investigations could reveal specific targets and mechanisms of action .

Heterocyclic Synthesis Methodology

Finally, the synthesis of imidazoles remains an active area of research. Novel methods for regiocontrolled synthesis are essential due to the widespread applications of imidazoles. Researchers continue to explore efficient and selective routes to construct these heterocycles, emphasizing functional group compatibility and substitution patterns .

properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS.ClH/c1-11-6-8-12(9-7-11)17-15(20)10-21-16-18-13-4-2-3-5-14(13)19-16;/h2-9H,10H2,1H3,(H,17,20)(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBXHPQZVNKOKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

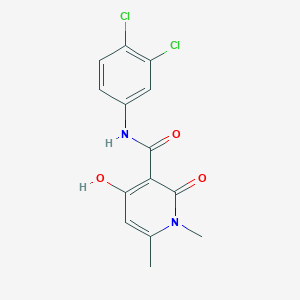

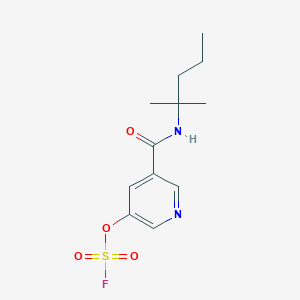

![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)

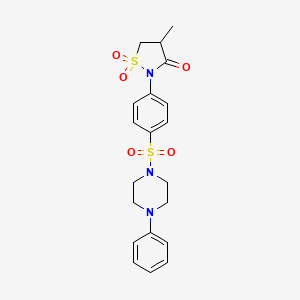

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511510.png)

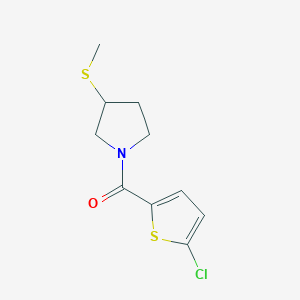

![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)

![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)